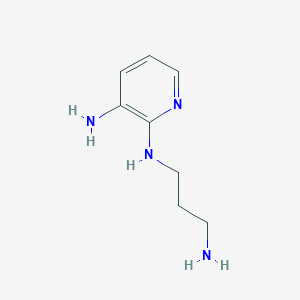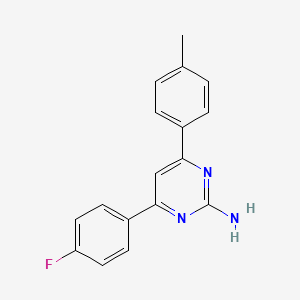
4-(Methylsulfonyl)pyridin-2(1H)-one
Descripción general
Descripción
Pyridinium salts, which are structurally diverse, are common in many natural products and bioactive pharmaceuticals . They have played a significant role in a wide range of research topics over the centuries .
Synthesis Analysis
The synthesis of pyridinium salts involves various synthetic routes . For instance, a study reported the synthesis of annulated pyridin-2(1H)-ones following the condensation of acyl azides with internal alkynes via the ruthenium-catalyzed ortho C–H bond activation .Molecular Structure Analysis
The molecular structure of pyridinium salts is quite diverse, contributing to their wide range of applications .Chemical Reactions Analysis
Pyridinium salts are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Aplicaciones Científicas De Investigación
Spin-Crossover and Crystallographic Phase Changes
A study by Cook, Kulmaczewski, Barrett, and Halcrow (2015) explored the use of 4-(Methylsulfonyl)pyridin-2(1H)-one derivatives in iron(II) complexes. These compounds exhibited interesting properties, such as abrupt spin-transition and hysteretic crystallographic phase changes, which are significant in the context of material sciences and magnetic properties research (Cook et al., 2015).
Green Chemistry Applications
In a different context, Gilbile, Bhavani, and Vyas (2017) described the modified synthesis of a compound including 4-(Methylsulfonyl)pyridin-2(1H)-one as an intermediate. This study is particularly relevant for its focus on green chemistry, assessing parameters like atom economy and reaction mass efficiency (Gilbile et al., 2017).
Structural Characterization in Chemistry
Mphahlele and Maluleka (2021) conducted a combined experimental and computational study on derivatives of 4-(Methylsulfonyl)pyridin-2(1H)-one, focusing on structural characterization. This research is significant for understanding the molecular geometry and properties of these compounds (Mphahlele & Maluleka, 2021).
Industrial Applications as Preservatives
Wolf and Bobalek (1967) explored the antimicrobial performance of 4-(Methylsulfonyl)pyridin-2(1H)-one derivatives, particularly their application as industrial preservatives. Their effectiveness as fungistats and their activity against gram-positive bacteria highlight their potential in various industrial applications (Wolf & Bobalek, 1967).
Molecular Conformation and Hydrogen Bonding
Sagar, Harsha, Yathirajan, Rangappa, Rathore, and Glidewell (2017) investigated the molecular conformation and hydrogen bonding of related compounds. Their research adds to the understanding of the structural dynamics of these molecules (Sagar et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-(Methylsulfonyl)pyridin-2(1H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
4-(Methylsulfonyl)pyridin-2(1H)-one interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s predicted density is 1358±006 g/cm3, and its boiling point is 4342±450 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of FGFRs by 4-(Methylsulfonyl)pyridin-2(1H)-one can lead to the suppression of tumor growth . In vitro, this compound has been shown to inhibit cell proliferation and induce apoptosis .
Propiedades
IUPAC Name |
4-methylsulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYRBMJCDBHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=O)NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)












